Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)-
Overview
Description
Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group and a morpholinylsulfonyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Amidation: Formation of the benzamide core by reacting a bromophenylamine with a suitable carboxylic acid derivative.
Sulfonylation: Introduction of the morpholinylsulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides and morpholine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzamides, while oxidation could lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- is studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, derivatives of this compound could be explored for use in materials science, such as in the development of new polymers or as intermediates in the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(4-chlorophenyl)-4-(4-morpholinylsulfonyl)-
- Benzamide, N-(4-fluorophenyl)-4-(4-morpholinylsulfonyl)-
Uniqueness
The uniqueness of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can affect its electron density and steric properties, differentiating it from its chloro- or fluoro- analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFGWRAZQQUTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220278 | |
Record name | N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313537-97-2 | |
Record name | N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313537-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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